2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide X involves the inhibition of a key enzyme involved in cancer cell growth and proliferation. This enzyme, known as topoisomerase II, is essential for DNA replication and cell division. This compound X binds to the enzyme and prevents it from functioning properly, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound X has been found to have a range of other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, and it has also been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, and may have potential for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide X in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to its use. For example, it can be difficult to obtain in large quantities, and its synthesis is complex and time-consuming. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide X. One area of interest is in the development of new cancer treatments based on its mechanism of action. Researchers are also exploring its potential use in the treatment of other diseases, such as neurological disorders and infections. Additionally, there is ongoing research into the synthesis of analogs of this compound X that may have improved potency and selectivity for specific targets. Overall, the potential applications of this compound X in scientific research are vast, and further study is needed to fully understand its properties and potential.
Scientific Research Applications
2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide X has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound X has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6S/c1-9-5-12(16)14(7-13(9)25-8-15(17)20)26(23,24)18-10-3-2-4-11(6-10)19(21)22/h2-7,18H,8H2,1H3,(H2,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLXDAQLINXCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.